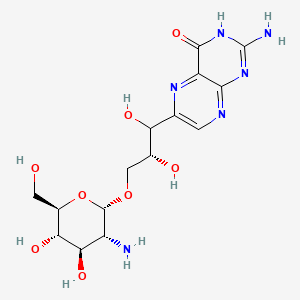
ETHOQUINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHOQUINE, also known as 1-Azabicyclo[2.2.2]octan-3-ol, 3-propanoate, hydrochloride, is a quinuclidine derivative with the molecular formula C10H18ClNO2 and a molecular weight of 219.71. This compound is known for its good penetration of biological membranes and is used as an acetylcholine receptor agonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHOQUINE involves the reaction of quinuclidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
ETHOQUINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of quinuclidone derivatives.
Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride, leading to the formation of quinuclidine alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions
Major Products Formed
Oxidation: Quinuclidone derivatives.
Reduction: Quinuclidine alcohols.
Substitution: Various quinuclidine derivatives with different functional groups
科学研究应用
ETHOQUINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on acetylcholine receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
作用机制
ETHOQUINE exerts its effects by acting as an acetylcholine receptor agonist. It binds to the acetylcholine receptors on the surface of neurons, mimicking the action of acetylcholine. This binding leads to the activation of the receptor and subsequent signal transduction pathways, resulting in various physiological effects. The primary molecular targets are the nicotinic acetylcholine receptors, which play a crucial role in neurotransmission .
相似化合物的比较
ETHOQUINE is similar to other quinuclidine derivatives, such as:
Quinuclidine: The parent compound, which serves as the backbone for this compound.
Quinuclidine alcohols: Reduced forms of this compound with hydroxyl groups.
Quinuclidone: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows for good penetration of biological membranes and its potent activity as an acetylcholine receptor agonist. This makes it particularly valuable in research focused on neurotransmission and neuroprotection .
属性
CAS 编号 |
112300-33-1 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



